(2-Ethyl-6-methylphenyl)hydrazine hydrochloride
Overview
Description
(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a hydrazine derivative, characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position on the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-ethyl-6-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}9\text{H}{14}\text{N}_2 + \text{HCl} \rightarrow \text{C}9\text{H}{14}\text{N}_2\cdot\text{HCl} ]
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often used as an intermediate in the synthesis of other chemical compounds .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(2-Ethyl-6-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophiles, leading to the formation of stable products. The compound can also undergo redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine hydrochloride: Lacks the ethyl and methyl substituents.
2-Methylphenylhydrazine hydrochloride: Lacks the ethyl substituent.
2-Ethylphenylhydrazine hydrochloride: Lacks the methyl substituent.
Uniqueness
(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
(2-ethyl-6-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUAKISXFTZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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